6-Bromo-5-fluoronicotinonitrile

Catalog No.
S853623
CAS No.
1806062-09-8
M.F
C6H2BrFN2
M. Wt
201 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-5-fluoronicotinonitrile

CAS Number

1806062-09-8

Product Name

6-Bromo-5-fluoronicotinonitrile

IUPAC Name

6-bromo-5-fluoropyridine-3-carbonitrile

Molecular Formula

C6H2BrFN2

Molecular Weight

201 g/mol

InChI

InChI=1S/C6H2BrFN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H

InChI Key

WIQBZSUOVUGUNZ-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1F)Br)C#N

Canonical SMILES

C1=C(C=NC(=C1F)Br)C#N

6-Bromo-5-fluoronicotinonitrile is a heterocyclic compound characterized by the presence of bromine, fluorine, and a nitrile group. Its molecular formula is C6H2BrFN2, and it has a molecular weight of approximately 201.00 g/mol. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals .

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, enhancing its utility in various applications.

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution, and oxidizing agents like potassium permanganate for oxidation processes .

The biological activity of 6-Bromo-5-fluoronicotinonitrile has been explored in various studies. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development. The presence of bromine and fluorine enhances its binding affinity to certain proteins, potentially influencing their activity. Research indicates that compounds of this nature may exhibit antimicrobial and anticancer properties, although further studies are necessary to fully elucidate these effects .

The synthesis of 6-Bromo-5-fluoronicotinonitrile can be achieved through several methods:

  • Bromination and Fluorination: This method involves the bromination of nicotinonitrile followed by fluorination.
  • Nitration and Substitution: Starting from 2-amino-6-nitrotoluene, a series of reactions including Gattermann diazonium salt substitution can be employed to yield the desired compound.

These synthetic routes are optimized to enhance yield and reduce environmental impact .

6-Bromo-5-fluoronicotinonitrile has several applications:

  • Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds.
  • Agrochemicals: The compound is investigated for use in developing herbicides and pesticides.
  • Research: It is utilized in studies related to enzyme interactions and protein binding due to its unique chemical properties .

Studies on the interactions of 6-Bromo-5-fluoronicotinonitrile with biological molecules have shown promising results. Its ability to form strong bonds with proteins suggests potential roles in drug design, particularly as a pharmacophore in medicinal chemistry. The specific pathways through which it interacts with biological targets remain an area of active research .

Several compounds share structural similarities with 6-Bromo-5-fluoronicotinonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-6-fluoroaniline1806849-41-10.80
5-Bromo-6-fluoronicotinonitrile1256823-71-80.78
3-Bromo-6-fluoro-2-methylpyridine375368-83-50.73
5-Bromo-4-methylnicotinonitrile890092-52-10.74
2-Amino-5-bromonicotinonitrile709652-82-40.74

Uniqueness: Compared to these similar compounds, 6-Bromo-5-fluoronicotinonitrile stands out due to its nitrile group, which enhances its reactivity and expands its application range. The combination of bromine and fluorine also imparts distinct electronic properties that are advantageous in both research and industrial contexts .

This comprehensive overview highlights the significance of 6-Bromo-5-fluoronicotinonitrile within chemical research and its potential applications across various fields.

XLogP3

1.7

Dates

Modify: 2023-08-16

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